molecular formula C24H19F2N5OS B10958837 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10958837
M. Wt: 463.5 g/mol
InChI Key: MVMKGKGUUCYXDN-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the cyano and methyl groups via nucleophilic substitution or addition reactions.
  • Construction of the pyrazolo[1,5-a]pyrimidine ring system through condensation reactions.
  • Attachment of the difluoromethyl and phenyl groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly if it exhibits activity against specific targets such as cancer cells or pathogens.

    Industry: The compound could be used in the development of new materials, coatings, or other industrial applications where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide depends on its interaction with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(alpha-cyano-3,4,5-trimethoxybenzyl)-3,4-dimethoxyphenethylamine: This compound shares the cyano and benzyl groups but differs in other structural elements.

    5-cyano-2-ethoxy-6-methyl-4-phenyl-1,2,3,4-tetrahydropyridine: Similar in having a cyano group and a tetrahydro structure but differs in the rest of the molecule.

Uniqueness

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical properties and potential biological activities not found in other similar compounds.

Properties

Molecular Formula

C24H19F2N5OS

Molecular Weight

463.5 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H19F2N5OS/c1-13-7-8-15-16(11-27)24(33-20(15)9-13)30-23(32)17-12-28-31-19(21(25)26)10-18(29-22(17)31)14-5-3-2-4-6-14/h2-6,10,12-13,21H,7-9H2,1H3,(H,30,32)

InChI Key

MVMKGKGUUCYXDN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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